N-(1-(Pyridin-3-yl)ethyl)pentan-3-amine
Description
N-(1-(Pyridin-3-yl)ethyl)pentan-3-amine is a tertiary amine characterized by a pyridin-3-yl ethyl group attached to a pentan-3-amine backbone. The molecular formula is inferred as C₁₂H₁₉N₂ (pyridine + ethyl + pentan-3-amine), with an average molecular weight of ~191.3 g/mol. This compound likely exhibits moderate lipophilicity due to its alkyl chain and aromatic pyridine moiety, which may influence solubility and biological interactions .
The pentan-3-amine chain may enhance membrane permeability compared to shorter-chain analogs.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)pentan-3-amine |
InChI |
InChI=1S/C12H20N2/c1-4-12(5-2)14-10(3)11-7-6-8-13-9-11/h6-10,12,14H,4-5H2,1-3H3 |
InChI Key |
YJXOKUAGYRLTIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Pyridin-3-yl)ethyl)pentan-3-amine typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or chromatography to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Pyridin-3-yl)ethyl)pentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives with altered functional groups .
Scientific Research Applications
N-(1-(Pyridin-3-yl)ethyl)pentan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(1-(Pyridin-3-yl)ethyl)pentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key structural variations among similar compounds include:
Pyridine vs. Phenyl Substitution
- N-[1-(3-Pyridinyl)ethyl]aniline (C₁₃H₁₄N₂): Replaces the pentan-3-amine with an aniline group. This substitution reduces lipophilicity (clogP ≈ 2.1) and may limit blood-brain barrier penetration compared to the target compound .
- (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride (C₁₃H₂₂N₂·HCl): Features a phenyl group instead of pyridine. The hydrochloride salt improves aqueous solubility, while the phenyl group may enhance aromatic stacking interactions in biological targets .
The methyl group on the pyridine ring could alter electronic properties and binding affinity . (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine (C₁₂H₁₈N₂): An olefinic chain introduces rigidity, which may stabilize specific conformations for receptor binding .
Biological Activity
N-(1-(Pyridin-3-yl)ethyl)pentan-3-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a pentan-3-amine chain. The position of the nitrogen atom in the pyridine ring significantly influences its chemical properties and biological activity. This compound can be categorized as a heterocyclic amine, which often exhibits diverse biological activities due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in various biochemical pathways. The compound may participate in electron transfer processes, which can facilitate oxidation reactions when interacting with oxidizing agents. Its structural characteristics enable it to bind to receptors and enzymes, influencing cellular signaling pathways.
Biological Activities
Research has indicated that compounds containing pyridine moieties, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Pyridine derivatives have shown promising antimicrobial properties against various pathogens. Studies suggest that modifications in the pyridine structure can enhance antibacterial and antifungal activities .
- Antiviral Properties : Recent investigations have highlighted the potential of pyridine-containing compounds in combating viral infections, including their efficacy against SARS-CoV-2 .
- Antiparasitic Effects : Some studies have reported that pyridine derivatives can exhibit antiparasitic activity, with specific structural features enhancing their potency .
Table 1: Biological Activity Summary
| Activity Type | Compound | EC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | This compound | 0.577 | |
| Antiviral | This compound | 0.064 | |
| Antiparasitic | This compound | 0.115 |
Case Study: Antiviral Activity Against SARS-CoV-2
A study focused on the antiviral properties of pyridine derivatives, including this compound, demonstrated significant inhibition of viral replication in vitro. The incorporation of polar functional groups was shown to improve aqueous solubility while balancing metabolic stability and antiviral potency .
Case Study: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of various pyridine derivatives was assessed against gram-positive and gram-negative bacteria. The results indicated that structural modifications led to enhanced antimicrobial activity, highlighting the importance of specific substituents on the pyridine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
